N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
Description
N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2,5-dichlorophenyl group at position 5 and a cyclohexanecarboxamide moiety at position 2. The cyclohexane ring in the carboxamide group likely influences conformational flexibility and solubility. This compound’s structural attributes make it a candidate for pharmaceutical research, particularly in targeting enzymes or receptors sensitive to halogenated aromatic systems .
Properties
IUPAC Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O2/c16-10-6-7-12(17)11(8-10)14-19-20-15(22-14)18-13(21)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHNZTRNEFQVCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide typically involves the formation of the 1,3,4-oxadiazole ring followed by the introduction of the dichlorophenyl and cyclohexanecarboxamide groups. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often require the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Table 1: Structural and Physicochemical Comparisons
Analysis of Structural Modifications and Implications
Oxadiazole vs. Thiadiazole/Thiazole Systems The target compound’s oxadiazole core offers rigidity and electron deficiency, which may enhance binding to aromatic π-systems in biological targets.
Substituent Effects
- Halogenation : The 2,5-dichlorophenyl group in the target compound increases lipophilicity and steric bulk compared to methylphenyl (7c ) or simple phenyl ( ) substituents. Chlorine’s electron-withdrawing nature may enhance metabolic stability and receptor affinity.
- Carboxamide Variations : Replacing cyclohexanecarboxamide with benzodioxine-carboxamide ( ) introduces an oxygen-rich bicyclic system, likely improving water solubility but reducing membrane permeability.
Physicochemical Properties Melting points for analogs like 7c (134–136°C ) suggest higher crystallinity compared to the target compound (data unavailable), which may correlate with bioavailability.
Biological Activity
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide is a compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a 1,3,4-oxadiazole ring substituted with a 2,5-dichlorophenyl group and a cyclohexanecarboxamide moiety. The unique structural arrangement contributes to its distinct chemical and biological properties.
Research indicates that oxadiazole derivatives exhibit various biological activities, primarily through interactions with specific biological targets. Some key mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in critical cellular processes.
- Anticancer Activity : Preliminary studies suggest potential anticancer properties through the inhibition of key signaling pathways.
- Antimicrobial Effects : Similar compounds have shown activity against various bacterial strains.
Biological Activity Data
Case Studies
- Anticancer Activity : A study synthesized various oxadiazole derivatives and assessed their cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The most potent compound exhibited an IC50 comparable to established chemotherapeutics like Doxorubicin .
- Enzyme Targeting : Research has highlighted that some oxadiazole derivatives can effectively inhibit specific kinases involved in tumor growth. For instance, compounds similar to this compound demonstrated significant inhibitory effects on EGFR kinase with IC50 values in the low micromolar range .
- Antimicrobial Activity : In vitro studies have shown that related oxadiazole compounds possess antibacterial properties against gram-positive and gram-negative bacteria. These findings indicate the potential for developing new antibacterial agents based on this scaffold .
Q & A
Q. What are the foundational steps in synthesizing this compound, and what critical reaction parameters must be controlled?
- Answer : Synthesis typically involves: (i) Cyclocondensation of a substituted hydrazide with a cyclohexanecarbonyl chloride to form the oxadiazole ring. (ii) Optimization of reaction temperature (60–80°C) and solvent (e.g., DMF or THF) to prevent side reactions. (iii) Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7). Key parameters include pH control during amide bond formation and inert atmosphere (N₂/Ar) to avoid oxidation .
Q. Which preliminary biological assays are recommended to screen for pharmacological activity?
- Answer : Prioritize enzyme inhibition assays (e.g., cyclooxygenase-2 for anti-inflammatory potential) and cytotoxicity screens (MTT assay against cancer cell lines like PC-3 or MCF-7). Use positive controls (e.g., doxorubicin for anticancer activity) and validate with dose-response curves (IC₅₀ calculation). Evidence from structurally analogous compounds suggests potential androgen receptor modulation .
Advanced Research Questions
Q. How can contradictory data between in vitro and in vivo activity be resolved for this compound?
- Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). Address this by: (i) Performing metabolic stability assays (e.g., microsomal incubation to assess CYP450-mediated degradation). (ii) Modifying the compound’s lipophilicity (logP) via substituent changes (e.g., replacing chloro with methoxy groups) to enhance membrane permeability. (iii) Using computational modeling (e.g., molecular docking to predict binding affinity to targets like FKBP52) .
Q. What strategies optimize the yield of the oxadiazole ring formation during synthesis?
- Answer : Yield improvements (from ~50% to >80%) can be achieved by: (i) Using Dean-Stark traps to remove water in cyclocondensation reactions. (ii) Employing catalysts like polyphosphoric acid or PCl₅. (iii) Microwave-assisted synthesis (100°C, 30 min) to accelerate ring closure. Monitor intermediates via TLC (Rf ~0.5 in ethyl acetate/hexane) .
Q. How can researchers differentiate between nonspecific cytotoxicity and target-specific mechanisms in anticancer studies?
- Answer : Implement: (i) Selectivity assays : Compare activity in cancer vs. normal cell lines (e.g., HEK-293). A selectivity index (SI) >3 indicates specificity. (ii) Apoptosis markers : Measure caspase-3/7 activation via fluorometric assays. (iii) Gene expression profiling : Use qPCR to assess downstream targets (e.g., Bcl-2 suppression). For this compound, structural analogs show activity linked to reactive oxygen species (ROS) generation .
Q. What computational tools are effective for predicting the compound’s ADMET properties?
- Answer : Use SwissADME for predicting bioavailability (e.g., Lipinski’s rule compliance: ≤5 H-bond donors, ≤10 H-bond acceptors). For toxicity, ProTox-II assesses hepatotoxicity risk. Molecular dynamics simulations (AMBER/GROMACS) can model binding stability to biological targets over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
